molecular formula C3H7NO4S B3159647 Methyl 2-sulfamoylacetate CAS No. 863641-00-3

Methyl 2-sulfamoylacetate

Cat. No.: B3159647
CAS No.: 863641-00-3
M. Wt: 153.16 g/mol
InChI Key: SJPYIEJWHOYGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-sulfamoylacetate is a white to off-white crystalline powder that is soluble in water and polar organic solvents. It is a derivative of succinic acid and is commonly used as a reagent in organic synthesis. The compound has the molecular formula C₃H₇NO₄S and a molecular weight of 153.16 g/mol .

Preparation Methods

Methyl 2-sulfamoylacetate can be synthesized through various synthetic routes. One common method involves the reaction of methyl chloroacetate with sulfamide under basic conditions. The reaction typically requires a solvent such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to yield this compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The compound is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Methyl 2-sulfamoylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-sulfamoylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of chiral compounds and other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of pharmaceuticals and drug delivery systems.

    Industry: this compound is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-sulfamoylacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Methyl 2-sulfamoylacetate can be compared with other similar compounds such as:

    Methyl 2-sulfonylacetate: Similar in structure but with a sulfonyl group instead of a sulfamoyl group.

    Ethyl 2-sulfamoylacetate: Similar but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-aminosulfonylacetate: Similar but with an aminosulfonyl group instead of a sulfamoyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 2-sulfamoylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3,(H2,4,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPYIEJWHOYGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863641-00-3
Record name methyl 2-sulfamoylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-sulfamoylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-sulfamoylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-sulfamoylacetate
Reactant of Route 4
Methyl 2-sulfamoylacetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-sulfamoylacetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-sulfamoylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.